1-(2,3-Dimethylphenyl)-3-(3-methylphenyl)thiourea
Description
1-(2,3-Dimethylphenyl)-3-(3-methylphenyl)thiourea is an organic compound belonging to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by its unique structure, which includes two methyl-substituted phenyl groups attached to a central thiourea moiety.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(3-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-11-6-4-8-14(10-11)17-16(19)18-15-9-5-7-12(2)13(15)3/h4-10H,1-3H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABAUBXMFQSBMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=CC=CC(=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,3-Dimethylphenyl)-3-(3-methylphenyl)thiourea typically involves the reaction of 2,3-dimethylaniline and 3-methylaniline with thiophosgene or a similar thiocarbonyl reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .
Chemical Reactions Analysis
1-(2,3-Dimethylphenyl)-3-(3-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,3-Dimethylphenyl)-3-(3-methylphenyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylphenyl)-3-(3-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound’s aromatic rings can interact with hydrophobic regions of proteins, influencing their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1-(2,3-Dimethylphenyl)-3-(3-methylphenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-(3-methylphenyl)thiourea: Lacks the additional methyl group on the phenyl ring, which may affect its reactivity and biological activity.
1-(2,4-Dimethylphenyl)-3-(3-methylphenyl)thiourea: The position of the methyl groups on the phenyl ring can influence the compound’s properties and interactions.
1-(2,3-Dimethylphenyl)-3-phenylthiourea: The absence of the methyl group on the second phenyl ring can alter the compound’s overall characteristics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
